molecular formula C21H24N4O2 B5155248 1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]methanamine

1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]methanamine

Cat. No.: B5155248
M. Wt: 364.4 g/mol
InChI Key: KJYUBAXQABQRIP-UHFFFAOYSA-N
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Description

1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]methanamine is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a methoxyphenoxy group and a pyrazinylmethylamine moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]methanamine typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenol, pyridine derivatives, and pyrazine derivatives. The key steps in the synthesis may involve:

    Formation of the Methoxyphenoxy Group: This can be achieved by reacting 2-methoxyphenol with appropriate reagents to introduce the phenoxy group.

    Pyridine Ring Substitution: The pyridine ring can be functionalized with the methoxyphenoxy group through nucleophilic substitution reactions.

    Formation of the Pyrazinylmethylamine Moiety: This involves the reaction of pyrazine derivatives with suitable amines to form the desired methanamine structure.

    Coupling Reactions: The final step involves coupling the substituted pyridine with the pyrazinylmethylamine moiety under controlled conditions, often using catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its biological activity and potential as a pharmacological agent.

    Medicine: Exploring its therapeutic potential in treating diseases or as a diagnostic tool.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]methanamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-14-15(2)25-18(16(3)24-14)13-22-12-17-8-7-11-23-21(17)27-20-10-6-5-9-19(20)26-4/h5-11,22H,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYUBAXQABQRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)CNCC2=C(N=CC=C2)OC3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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